2,3-Dichloroquinoxaline

Catalog No.
S702592
CAS No.
2213-63-0
M.F
C8H4Cl2N2
M. Wt
199.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloroquinoxaline

CAS Number

2213-63-0

Product Name

2,3-Dichloroquinoxaline

IUPAC Name

2,3-dichloroquinoxaline

Molecular Formula

C8H4Cl2N2

Molecular Weight

199.03 g/mol

InChI

InChI=1S/C8H4Cl2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H

InChI Key

SPSSDDOTEZKOOV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)Cl

Solubility

Insoluble (<1 mg/ml) (NTP, 1992)

Synonyms

NSC 33437;

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)Cl
  • Reactivity studies

    Research suggests that the two chlorine atoms present at the 2 and 3 positions of 2,3-dichloroquinoxaline are highly reactive towards nucleophilic reagents. The reactivity of these chlorine atoms can be influenced by the nature of the group at the 6th position of the quinoxaline ring [1]. This property might be of interest for scientists studying nucleophilic substitution reactions.

    *Source: Full article: Chemistry of 2,3-Dichloroquinoxalines:

2,3-Dichloroquinoxaline is a chemical compound with the molecular formula C8H4Cl2N2C_8H_4Cl_2N_2 and a molecular weight of 199.04 g/mol. It appears as an off-white solid and is classified as a halide- and amine-substituted aromatic compound. The compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties, which include two chlorine atoms positioned at the 2 and 3 positions of the quinoxaline ring system. This configuration influences its reactivity and biological activity significantly .

2,3-Dichloroquinoxaline is classified as toxic if swallowed and can cause skin and eye irritation []. Safety precautions like wearing gloves, eye protection, and working in a fume hood are essential when handling this compound [].

, primarily due to its electrophilic nature. Some notable reactions include:

  • Chlorination: The compound can undergo further chlorination reactions under specific conditions, leading to more complex derivatives.
  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols, facilitating the synthesis of various quinoxaline derivatives.
  • Cyclization Reactions: It can serve as a precursor in cyclization reactions, contributing to the formation of more intricate heterocyclic compounds .

Research indicates that 2,3-dichloroquinoxaline exhibits significant biological activities, particularly as an inhibitor in various enzymatic processes. It has been studied for its potential therapeutic effects against several diseases:

  • Antitumor Activity: Some derivatives of 2,3-dichloroquinoxaline have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Studies suggest that it possesses antimicrobial activity against certain bacterial strains.
  • Neurological Effects: It has been investigated for its role in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders .

Several methods exist for synthesizing 2,3-dichloroquinoxaline, including:

  • Chlorination of Dihydroxyquinoxalines: This method involves the reaction of dihydroxyquinoxalines with thionyl chloride in N,N-dimethylformamide, leading to high yields of the dichloro compound .
    bash
    Step 1: Mix dihydroxyquinoxaline with thionyl chloride.Step 2: Add N,N-dimethylformamide and reflux for one hour.Step 3: Cool and filter to obtain pure 2,3-dichloroquinoxaline.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple reagents in a single reaction vessel, enhancing efficiency and reducing waste .

2,3-Dichloroquinoxaline serves as a versatile building block in organic chemistry and has several applications:

  • Pharmaceuticals: Its derivatives are explored for potential use in drug development targeting various diseases, including cancer and infections.
  • Material Science: The compound is utilized in synthesizing luminescent materials and other functional organic materials.
  • Chemical Research: It acts as a reagent or catalyst in various synthetic pathways due to its reactive chlorinated positions .

Interaction studies involving 2,3-dichloroquinoxaline focus on how it interacts with biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes linked to disease pathways, making it a candidate for drug development.
  • Receptor Binding: Research has indicated its potential to bind to neurotransmitter receptors, influencing synaptic transmission and signaling pathways .

Several compounds are structurally related to 2,3-dichloroquinoxaline. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
QuinoxalineBase structure without chlorine substitutionsKnown for broad-spectrum biological activity
2-ChloroquinoxalineContains one chlorine atom at position 2Less reactive than 2,3-dichloroquinoxaline
1,2-DichloroquinoxalineChlorine substitutions at positions 1 and 2Different reactivity profile compared to DCQX
6-ChloroquinoxalineChlorine substitution at position 6Exhibits different pharmacological properties

Each of these compounds shares the quinoxaline core but differs in reactivity and biological activity due to variations in substitution patterns. The unique positioning of chlorine atoms in 2,3-dichloroquinoxaline enhances its reactivity and potential applications compared to its analogs .

Physical Description

2,3-dichloroquinoxaline is a gray solid. Insoluble in water. (NTP, 1992)

XLogP3

3.1

Flash Point

greater than 167 °F (NTP, 1992)

Melting Point

304 to 307 °F (NTP, 1992)
153.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2213-63-0

Wikipedia

2,3-Dichloroquinoxaline

General Manufacturing Information

Quinoxaline, 2,3-dichloro-: ACTIVE

Dates

Modify: 2023-08-15

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